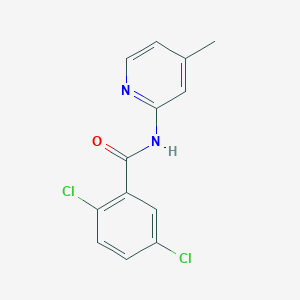![molecular formula C23H29N3O3 B239720 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239720.png)
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as EIPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in the regulation of neuronal signaling and synaptic plasticity. In cancer research, 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. In drug discovery, 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been used as a lead compound for the development of new CK2 inhibitors with improved pharmacological properties.
Mechanism of Action
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exerts its biological effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that contribute to tumor growth and survival. By inhibiting CK2 activity, 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide can disrupt these pathways and induce cancer cell death.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, and modulation of synaptic plasticity in the brain. 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its selectivity for CK2, which allows for the specific targeting of this protein kinase without affecting other cellular processes. 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide also has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several possible future directions for research on 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, including the development of more potent and selective CK2 inhibitors based on its structure, the investigation of its effects on other cellular processes and signaling pathways, and the evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide and to optimize its pharmacological properties for clinical use.
Synthesis Methods
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-isobutyryl-1-piperazine with 2-chloroaniline, followed by the reaction of the resulting intermediate with ethyl 4-aminobenzoate. The final product is obtained through purification and characterization using various analytical techniques.
properties
Product Name |
4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-29-19-11-9-18(10-12-19)22(27)24-20-7-5-6-8-21(20)25-13-15-26(16-14-25)23(28)17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,24,27) |
InChI Key |
APQBXFBYPYTTAG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)







![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)

